Acide 3-(cyclobutylméthoxy)isonicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

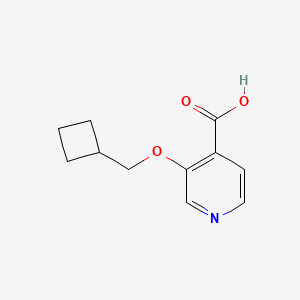

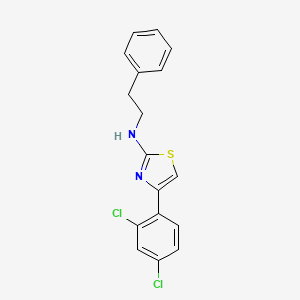

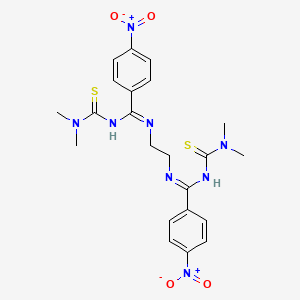

“3-(Cyclobutylmethoxy)isonicotinic acid” is a chemical compound with the formula C11H13NO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “3-(Cyclobutylmethoxy)isonicotinic acid” consists of a cyclobutyl group attached to a methoxy group, which is further attached to isonicotinic acid .Applications De Recherche Scientifique

- Isoniazide (INH) est un médicament antituberculeux bien connu. Fait intéressant, l'acide 3-(cyclobutylméthoxy)isonicotinique présente une activité significative (0,31 à 0,62 μg/ml) par rapport à l'INH et à la rifampicine (RIP). Il pourrait servir de point de départ pour le développement de nouveaux composés de tête pour lutter contre la tuberculose multirésistante .

- Les traitements au liquide de fermentation peuvent retenir les métabolites peptidiques et oligosaccharidiques de l'this compound. Ces composés fonctionnent de manière synergique comme inducteurs de l'immunité des plantes, protégeant les plantes pendant le traitement .

- L'this compound peut être utilisé comme agent de direction de la structure pour préparer des phosphates métalliques-oxalates. Par exemple, SCU-26, une structure stratifiée neutre, présente une luminescence bleu-vert intense avec un rendement quantique élevé de 28,35% .

- Des chercheurs ont étudié la solubilité de l'acide nicotinique et de l'acide isonicotinique dans divers solvants organiques. Ces études fournissent des informations précieuses sur les interactions soluté-solvant, aidant à la formulation et à la conception des médicaments .

Activité antituberculeuse

Induction de l'immunité des plantes

Matériaux luminescents

Études de solubilité

Mécanisme D'action

Target of Action

Isonicotinic acid, a closely related compound, is known to target mycolic acid biosynthesis in mycobacterium tuberculosis

Mode of Action

The exact mode of action of 3-(Cyclobutylmethoxy)isonicotinic acid is currently unknown. Isonicotinic acid and its derivatives are known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . It’s possible that 3-(Cyclobutylmethoxy)isonicotinic acid might interact with its targets in a similar manner, but this needs to be confirmed through further studies.

Biochemical Pathways

Isonicotinic acid and its derivatives are known to interfere with the biosynthesis of mycolic acids . This interference could potentially affect various downstream effects, including the integrity and function of the bacterial cell wall.

Pharmacokinetics

For isoniazid, a derivative of isonicotinic acid, the plasma half-life is reported to be around 9 to 10 hours in patients with normal renal function

Result of Action

The inhibition of mycolic acid synthesis by isonicotinic acid and its derivatives can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis . It’s plausible that 3-(Cyclobutylmethoxy)isonicotinic acid may have similar effects, but this needs to be confirmed through further studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 3-(Cyclobutylmethoxy)isonicotinic acid for laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. Additionally, 3-(Cyclobutylmethoxy)isonicotinic acid is easy to synthesize and can be stored for long periods of time without degradation. The main limitation of 3-(Cyclobutylmethoxy)isonicotinic acid for laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Orientations Futures

In the future, 3-(Cyclobutylmethoxy)isonicotinic acid could be used in the development of new drugs for the treatment of inflammation, cancer, and neurological disorders. Additionally, 3-(Cyclobutylmethoxy)isonicotinic acid could be used to develop new compounds for the treatment of diabetes, obesity, and cardiovascular disease. 3-(Cyclobutylmethoxy)isonicotinic acid could also be used to develop compounds that could be used to enhance the efficacy of existing drugs. Additionally, 3-(Cyclobutylmethoxy)isonicotinic acid could be used to develop compounds that could be used to target specific proteins or enzymes involved in disease processes. Finally, 3-(Cyclobutylmethoxy)isonicotinic acid could be used to develop compounds that could be used to target specific types of cells, such as cancer cells.

Méthodes De Synthèse

3-(Cyclobutylmethoxy)isonicotinic acid is synthesized using a three-step synthesis process. The first step involves the condensation of 4-methoxy-3-methyl-1-butanol with isonicotinic acid. This reaction produces the desired product, 3-(cyclobutylmethoxy)isonicotinic acid, in a yield of approximately 70%. The second step involves the conversion of the 3-(cyclobutylmethoxy)isonicotinic acid to the desired product, 3-(cyclobutylmethoxy)isonicotinic acid hydrochloride, in a yield of approximately 90%. The final step involves the conversion of the 3-(cyclobutylmethoxy)isonicotinic acid hydrochloride to the desired product, 3-(cyclobutylmethoxy)isonicotinic acid, in a yield of approximately 95%.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that isonicotinic acid, a related compound, is involved in various biochemical reactions . It is plausible that 3-(Cyclobutylmethoxy)isonicotinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other derivatives of isonicotinic acid .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is plausible that this compound could interact with enzymes or cofactors and influence metabolic flux or metabolite levels, similar to other derivatives of isonicotinic acid .

Propriétés

IUPAC Name |

3-(cyclobutylmethoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-6-10(9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNVRMWCIOSARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)

![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)